

Preliminary Efficacy Studies of MAZ51: A Novel VEGFR2 Kinase Inhibitor

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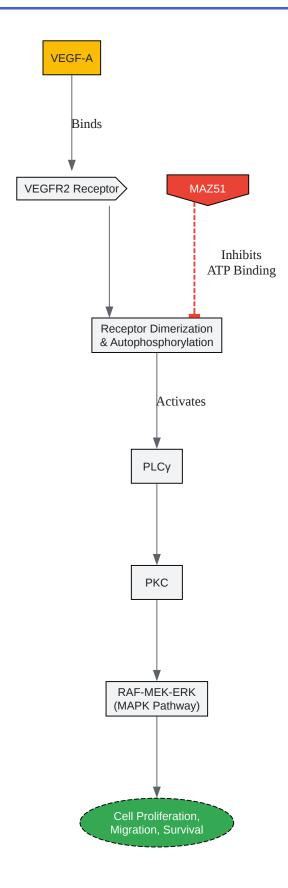
Compound of Interest		
Compound Name:	MAZ51	
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Abstract: This document outlines the preliminary in vitro efficacy of MAZ51, a novel small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The data presented herein demonstrates MAZ51's potent and selective inhibition of VEGFR2 kinase activity and its subsequent anti-proliferative effects on human umbilical vein endothelial cells (HUVEC). Detailed experimental protocols and mechanistic pathways are provided to support these initial findings, establishing MAZ51 as a promising candidate for further preclinical development in angiogenesis-dependent disease models.

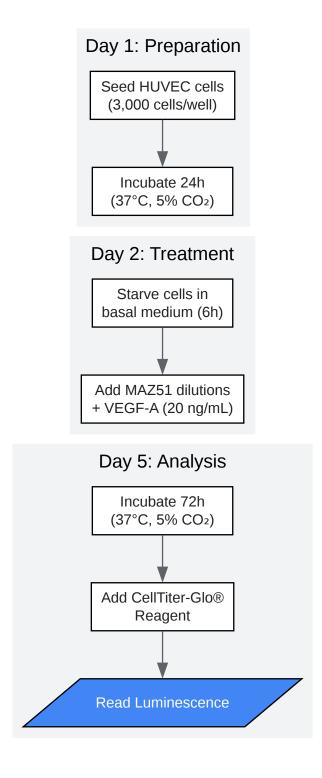
Mechanism of Action: Inhibition of VEGF Signaling

MAZ51 is designed to be a competitive inhibitor of the ATP-binding site within the catalytic domain of VEGFR2. By blocking the autophosphorylation of the receptor upon ligand (VEGF-A) binding, **MAZ51** effectively abrogates the downstream signaling cascade responsible for endothelial cell proliferation, migration, and survival. The targeted pathway is illustrated below.









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